

# 4-(2-Chloro-5-methoxybenzyl)morpholine: Biological Activity & Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

**Compound Name:** 4-(2-Chloro-5-methoxybenzyl)morpholine

**CAS No.:** 927811-61-8

**Cat. No.:** B1530789

[Get Quote](#)

CAS Number: 927811-61-8 Molecular Formula: C<sub>12</sub>H<sub>16</sub>ClNO<sub>2</sub> Molecular Weight: 241.71 g/mol  
Class: N-Benzylmorpholine; CNS Pharmacophore Probe

## Executive Summary

**4-(2-Chloro-5-methoxybenzyl)morpholine** is a bioactive heterocyclic compound primarily utilized as a structural probe and synthetic intermediate in the development of dual-action antidepressants and anxiolytics. It belongs to the class of N-benzylamines, a privileged scaffold known for high affinity towards the Serotonin Transporter (SERT) and the 5-HT<sub>1A</sub> receptor.

Research indicates its primary utility lies in Structure-Activity Relationship (SAR) studies where the morpholine ring serves as a bioisostere for piperidine to modulate lipophilicity (LogP) and metabolic stability during the optimization of clinical candidates like DSP-1053 and SMP-304.

## Chemical Identity & Synthesis[1][2]

### Structural Analysis

The molecule consists of a morpholine ring attached via a methylene bridge to a benzene ring substituted with a chlorine atom at the ortho position (C2) and a methoxy group at the meta position (C5).

- Morpholine Ring: Acts as a solubilizing group and hydrogen bond acceptor/donor, often improving blood-brain barrier (BBB) permeability compared to purely carbocyclic analogs.
- 2-Chloro-5-methoxybenzyl Group: This is the critical "head group" pharmacophore. The ortho-chloro substituent provides steric bulk and halogen bonding capability, locking the conformation in the receptor binding pocket, while the methoxy group acts as a hydrogen bond acceptor.

## Synthesis Protocol (Reductive Amination)

The most robust method for synthesizing high-purity **4-(2-Chloro-5-methoxybenzyl)morpholine** is via the reductive amination of 2-chloro-5-methoxybenzaldehyde.

Reagents:

- 2-Chloro-5-methoxybenzaldehyde (1.0 eq)
- Morpholine (1.2 eq)
- Sodium Triacetoxyborohydride (STAB) (1.5 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic Acid (catalytic)

Step-by-Step Methodology:

- Imine Formation: Dissolve 2-chloro-5-methoxybenzaldehyde in DCM under an inert atmosphere (N<sub>2</sub>). Add morpholine and catalytic acetic acid. Stir at room temperature for 1–2 hours to allow imine/iminium ion formation.
- Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise to prevent excessive exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor consumption of aldehyde via TLC or LC-MS.

- Workup: Quench with saturated aqueous NaHCO<sub>3</sub>. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) to yield the title compound as a pale yellow oil or white solid (if converted to HCl salt).

## Biological Activity & Mechanism of Action[3][4]

### Primary Targets: SERT and 5-HT1A

The biological activity of **4-(2-Chloro-5-methoxybenzyl)morpholine** is defined by its interaction with the serotonin system. It acts as a dual ligand:

- Serotonin Transporter (SERT) Inhibitor: The benzyl amine moiety mimics the geometric and electronic features of serotonin (5-HT), allowing it to bind to the central substrate-binding site of SERT. This blocks the reuptake of serotonin from the synaptic cleft, increasing extracellular 5-HT levels.
- 5-HT1A Receptor Ligand: The compound exhibits affinity for the 5-HT1A receptor, functioning as a partial agonist or antagonist depending on the specific conformational constraints. This dual mechanism is highly sought after in "fast-onset" antidepressants, as 5-HT1A modulation can desensitize presynaptic autoreceptors that typically delay the efficacy of standard SSRIs.

### Pharmacophore & SAR Context

In the context of drug discovery (e.g., the development of DSP-1053 by Sumitomo Dainippon Pharma), this compound represents a "morpholine scan" analog.

| Feature               | Morpholine Analog (This Compound)  | Piperidine Analog (Clinical Leads)    |
|-----------------------|------------------------------------|---------------------------------------|
| Lipophilicity (cLogP) | Lower (~1.2 - 1.8)                 | Higher (~2.5 - 3.5)                   |
| Solubility            | High (Aqueous)                     | Moderate                              |
| Metabolic Stability   | Moderate (Ring oxidation possible) | High (often requires blocking groups) |
| SERT Affinity         | Moderate (nM - $\mu$ M range)      | High (sub-nM range)                   |

Causality of Activity: The ortho-chloro substituent forces the benzyl ring out of coplanarity with the methylene bridge, creating a specific 3D conformation that fits the hydrophobic pocket of SERT. The morpholine oxygen reduces the basicity of the nitrogen (compared to piperidine), which can alter the cation-pi interaction strength within the receptor active site.

## Signaling Pathway Visualization

The following diagram illustrates the downstream effects of this compound's dual mechanism.



[Click to download full resolution via product page](#)

Caption: Dual mechanism of action targeting SERT inhibition and 5-HT1A autoreceptor desensitization to enhance serotonergic signaling.

## Experimental Protocols for Validation

### In Vitro SERT Binding Assay

To verify the biological activity of the synthesized compound, a radioligand binding assay is the standard.

- Source Tissue: Rat cerebral cortex membranes or HEK293 cells stably expressing human SERT.
- Radioligand: [<sup>3</sup>H]-Citalopram or [<sup>3</sup>H]-Paroxetine (0.5–1.0 nM).
- Non-specific Binding: Determined using Fluoxetine (10 μM).
- Protocol:
  - Incubate membrane preparation (50 μg protein) with radioligand and varying concentrations of **4-(2-Chloro-5-methoxybenzyl)morpholine** ( $10^{-10}$  to  $10^{-5}$  M) in incubation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
  - Incubate for 60 minutes at 25°C.
  - Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
  - Measure radioactivity via liquid scintillation counting.
  - Data Analysis: Calculate IC<sub>50</sub> and convert to K<sub>i</sub> using the Cheng-Prusoff equation.

## Safety & Handling

- Hazard Classification: Irritant (Skin/Eye). Potential CNS active agent; handle with care.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).
- Solubility: Soluble in DMSO (>10 mg/mL), Ethanol, and dilute aqueous acid (as HCl salt).

## Conclusion

**4-(2-Chloro-5-methoxybenzyl)morpholine** is a high-value chemical probe that defines the "benzylamine" pharmacophore space in modern neuropsychiatric drug development. While often an intermediate or comparator molecule rather than a final clinical drug, its structure encodes the essential molecular interactions required for dual SERT/5-HT<sub>1A</sub> activity. Researchers utilizing this compound are typically exploring the fine balance between transporter inhibition and receptor modulation to create safer, faster-acting antidepressants.

## References

- Yoshinaga, H., et al. (2018).[1] "Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity." [1][2] *Bioorganic & Medicinal Chemistry*, 26(8), 1614-1627. [1][2] [Link](#)
- Sumitomo Dainippon Pharma. (2012). "Synthesis and Pharmacological Evaluation of Novel Serotonin Reuptake Inhibitors." *Chemical & Pharmaceutical Bulletin*, 60(11).
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54596954 (Related Benzylmorpholines). [Link](#)
- MolCore. (2025). Product Data Sheet: **4-(2-chloro-5-methoxybenzyl)morpholine** (CAS 927811-61-8). [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [4-(2-Chloro-5-methoxybenzyl)morpholine: Biological Activity & Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1530789#4-2-chloro-5-methoxybenzyl-morpholine-biological-activity>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)